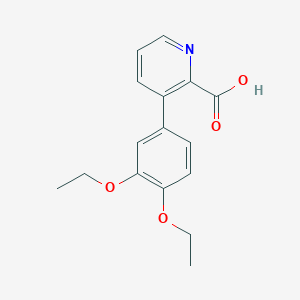
3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is also known as BCTC, and it is a potent and selective antagonist of the transient receptor potential channel TRPA1.
作用機序
The mechanism of action of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide involves its binding to the TRPA1 channel and blocking its activity. This results in the inhibition of calcium influx and the downstream signaling pathways that are involved in pain sensation, inflammation, and respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide are mainly related to its antagonistic effects on the TRPA1 channel. This compound has been shown to reduce pain sensation, inflammation, and respiratory disorders in various animal models.
実験室実験の利点と制限
The advantages of using 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide in lab experiments include its high potency and selectivity for the TRPA1 channel, which allows for specific targeting of this channel in various physiological and pathological processes. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide. These include:
1. Further studies on the safety and efficacy of this compound in humans.
2. Development of new derivatives of this compound with improved potency and selectivity for the TRPA1 channel.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and neurological disorders.
4. Exploration of the potential synergistic effects of this compound with other drugs or therapies.
5. Development of new methods for the synthesis of this compound that are more efficient and cost-effective.
In conclusion, 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide is a promising compound with potential applications in various fields, including medicinal chemistry and pharmacology. Further research is needed to fully understand its safety and efficacy in humans and to explore its potential applications in the treatment of other diseases.
合成法
The synthesis of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide involves a multi-step process that starts with the preparation of 2-bromo-5-nitropyridine. This compound is then subjected to a reduction reaction with a palladium catalyst to produce 2-bromo-5-aminopyridine. The final step involves the reaction of 2-bromo-5-aminopyridine with 1-tert-butyl-4-piperidone and the use of a coupling reagent to produce 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide.
科学的研究の応用
The scientific research on 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide has mainly focused on its potential applications in the field of medicinal chemistry and pharmacology. This compound has been shown to have potent and selective antagonistic effects on the TRPA1 channel, which is involved in various physiological and pathological processes, including pain sensation, inflammation, and respiratory disorders.
特性
IUPAC Name |
3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O/c1-15(2,3)19-9-6-11(7-10-19)18-14(20)13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKISHYFDUHTTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)



![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)
